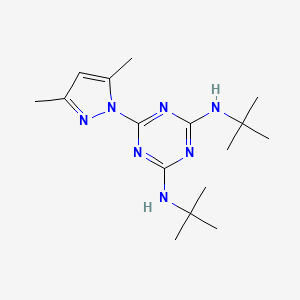
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as DTT, is a compound that has gained significant attention in scientific research due to its unique properties. DTT is a highly selective and potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it a valuable tool for studying the roles of PTPs in various biological processes.
Wirkmechanismus
DTT works by binding to the active site of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, which prevents the enzymes from dephosphorylating their substrates. This leads to an accumulation of phosphorylated proteins, which can then be studied to gain insights into the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes.
Biochemical and Physiological Effects:
DTT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DTT can inhibit the activity of a wide range of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, including those implicated in cancer and autoimmune disorders. DTT has also been shown to induce apoptosis in cancer cells and to enhance the immune response to viral infections in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DTT is its high selectivity and potency towards N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine. This makes it a valuable tool for studying the roles of these enzymes in various biological processes. However, DTT's potency can also be a limitation in certain experiments, as it can lead to off-target effects. Additionally, DTT's high lipophilicity can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving DTT. One area of interest is the development of more selective PTP inhibitors that can target specific isoforms of these enzymes. Another direction is the exploration of DTT's potential as a therapeutic agent for cancer and autoimmune disorders. Finally, there is a need for further studies on the biochemical and physiological effects of DTT, particularly in vivo.
Synthesemethoden
The synthesis of DTT involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction yields DTT as a white crystalline powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
DTT has been widely used in scientific research to study the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes. N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine are enzymes that regulate the phosphorylation state of proteins, which is a critical step in many cellular signaling pathways. Dysregulation of PTP activity has been linked to numerous diseases, including cancer, diabetes, and autoimmune disorders. DTT's ability to selectively inhibit PTP activity has made it a valuable tool for studying the functions of these enzymes in disease states.
Eigenschaften
IUPAC Name |
2-N,4-N-ditert-butyl-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7/c1-10-9-11(2)23(22-10)14-18-12(20-15(3,4)5)17-13(19-14)21-16(6,7)8/h9H,1-8H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSDPOIUDJMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC(C)(C)C)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)





![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)



![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)